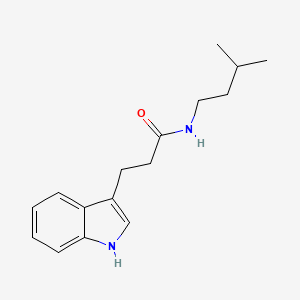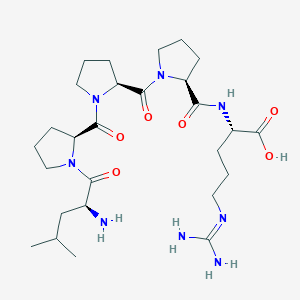![molecular formula C11H24GeO4 B14216788 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane CAS No. 823180-76-3](/img/structure/B14216788.png)
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane typically involves the reaction of germanium tetrachloride with isopropanol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product under controlled conditions. The reaction conditions, such as temperature, pressure, and the choice of solvent, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of germanium.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
Applications De Recherche Scientifique
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as semiconductors and optical devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, affecting their function and activity. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxaborolane: Similar in structure but contains boron instead of germanium.
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxasilane: Contains silicon instead of germanium.
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxastannane: Contains tin instead of germanium.
Uniqueness
The uniqueness of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane lies in its germanium core, which imparts distinct electronic and chemical properties compared to its silicon, boron, and tin analogs. These properties make it particularly valuable in applications requiring specific electronic characteristics, such as in semiconductor technology and advanced materials research.
Propriétés
Numéro CAS |
823180-76-3 |
|---|---|
Formule moléculaire |
C11H24GeO4 |
Poids moléculaire |
292.94 g/mol |
Nom IUPAC |
2,2-di(propan-2-yloxy)-1,3,2-dioxagermocane |
InChI |
InChI=1S/C11H24GeO4/c1-10(2)15-12(16-11(3)4)13-8-6-5-7-9-14-12/h10-11H,5-9H2,1-4H3 |
Clé InChI |
YJGZIKVKNRWVAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Ge]1(OCCCCCO1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


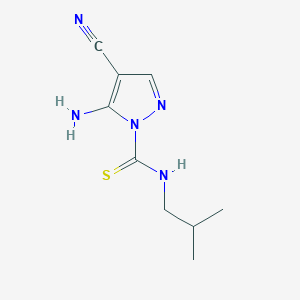
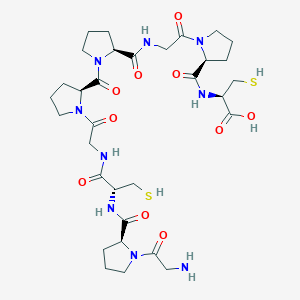
amino}phenol](/img/structure/B14216717.png)
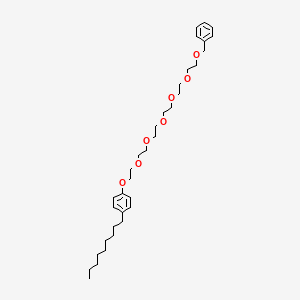
![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
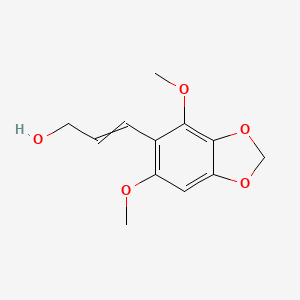

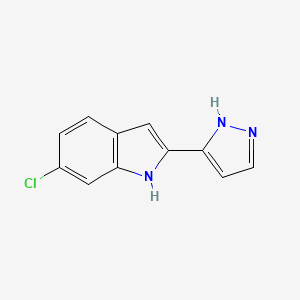
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)

![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
